molecular formula C8H8ClN3 B2929774 (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 379726-34-8

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B2929774
CAS No.: 379726-34-8
M. Wt: 181.62
InChI Key: KQUKOYAROPXCGD-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H8ClN3 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Future Directions

The future directions for research on “(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine” could include exploring its potential applications in medicinal chemistry, given the biological activity of many imidazo[1,2-a]pyridine derivatives . Additionally, further studies could be conducted to elucidate its mechanism of action and to develop more efficient synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with suitable amine sources. One common method includes the use of reductive amination, where the imidazo[1,2-a]pyridine derivative is reacted with formaldehyde and ammonium chloride under reducing conditions to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
  • (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
  • (6-Chloropyridin-2-yl)methanamine

Uniqueness

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to the presence of the chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKOYAROPXCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379726-34-8
Record name {6-chloroimidazo[1,2-a]pyridin-2-yl}methanamine
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